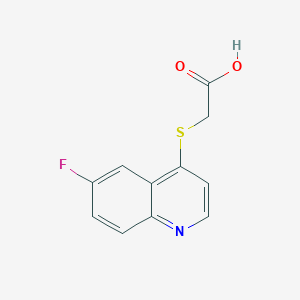

6-iodo-1H-indazole-3-carboxylic acid

Overview

Description

6-Iodo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 885520-67-2 . It has a molecular weight of 288.04 . It is a solid substance at ambient temperature .

Synthesis Analysis

6-Iodo-1H-indazole is an intermediate used to synthesize inhibitors of Chk1 . The synthesis of 1H-indazoles has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name for this compound is 6-iodo-1H-indazole-3-carboxylic acid . The InChI code for this compound is 1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

6-Iodo-1H-indazole-3-carboxylic acid is a solid substance at ambient temperature . It has a molecular weight of 288.04 .Scientific Research Applications

Enthalpy of Formation Studies

6-iodo-1H-indazole-3-carboxylic acid and related compounds have been studied for their enthalpy of formation. Orozco-Guareño et al. (2019) investigated the molar standard enthalpy of formation in both condensed and gas phases of various indazoles, including 1H-indazole-3-carboxylic acid. This study used experimental techniques like isoperibolic calorimetry and thermogravimetry, comparing the results with computational findings from auxiliary density functional theory (Orozco-Guareño et al., 2019).

Synthesis of Indazole Derivatives

Buchstaller et al. (2011) developed a method for the preparation of 1H-indazole-3-carboxylic acid esters and amides. They utilized Pd-catalyzed carbonylations in the presence of methanol or amines, yielding these compounds under mild conditions suitable for further synthetic transformations (Buchstaller et al., 2011).

Crystal Structure Analysis

Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing its triclinic space group and various structural parameters. This study provides insight into the crystalline polymorphs of such compounds, which are crucial for understanding their bioactivity and therapeutic potential (Hu Yong-zhou, 2008).

Cu(II) Complexes with Indazole Ligands

Hawes and Kruger (2014) synthesized and characterized Cu(II) complexes derived from indazole-based ligands, including 1H-indazole-6-carboxylic acid. Their work provided insights into the intramolecular structural changes and the potential applications of these complexes in various fields (Hawes & Kruger, 2014).

Antitumor Activity of Indazole Derivatives

Lu et al. (2020) explored the antitumor properties of an indazole derivative, synthesized from 1H-indazol-3-carboxylic acid. Their findings showed significant inhibition on the proliferation of various cancer cell lines, highlighting the potential of indazole compounds in cancer therapy (Lu et al., 2020).

Mechanism of Action

Target of Action

6-Iodo-1H-Indazole-3-carboxylic acid is a derivative of indazole . Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . Kinases are proteins that play a vital role in cell signaling, growth, and differentiation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, leading to various cellular responses .

Mode of Action

It is known that indazole derivatives can act as bioisosteres of indoles, bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can inhibit the activity of kinases, thereby modulating cell signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 6-Iodo-1H-Indazole-3-carboxylic acid are likely related to those regulated by kinases. Kinases are involved in a wide variety of pathways, including those related to cell growth, differentiation, and apoptosis . By inhibiting kinase activity, 6-Iodo-1H-Indazole-3-carboxylic acid could potentially affect these pathways, although the specific pathways and downstream effects would depend on the particular kinases targeted .

Pharmacokinetics

The bioavailability of the compound would depend on these properties, as well as factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of 6-Iodo-1H-Indazole-3-carboxylic acid’s action would be expected to result from its inhibition of kinase activity. This could lead to changes in cell signaling, potentially affecting processes such as cell growth and differentiation . The specific effects would likely depend on the particular kinases targeted and the cellular context .

Action Environment

The action, efficacy, and stability of 6-Iodo-1H-Indazole-3-carboxylic acid could be influenced by various environmental factors. These might include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature

Safety and Hazards

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxylic acids are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

properties

IUPAC Name |

6-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJVCGPPXNEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289841 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-1H-indazole-3-carboxylic acid | |

CAS RN |

885520-67-2 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3043464.png)

![(1S,6S)-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3043468.png)

![(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3043473.png)